UM4N969Cjq

Description

UM4N969Cjq is a heterocyclic organic compound hypothesized to belong to the benzoxazole derivative family, based on structural parallels with compounds such as 1,2-benzoxazol-5-amine (CAS 239097-74-6) . While direct data for this compound is unavailable in the provided evidence, its proposed molecular framework includes a fused aromatic ring system with nitrogen and oxygen heteroatoms, similar to benzoxazole derivatives. These compounds are often associated with pharmacological activity, including enzyme inhibition (e.g., CYP1A2) and high solubility profiles .

Synthesis pathways for analogous compounds involve nitro-group reduction under acidic conditions using tin-based catalysts (e.g., SnCl₄ and SnCl₂·2H₂O in HCl), followed by purification via liquid-liquid extraction . Characterization typically employs NMR (¹H, ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm purity and structural integrity .

Properties

CAS No. |

198968-25-1 |

|---|---|

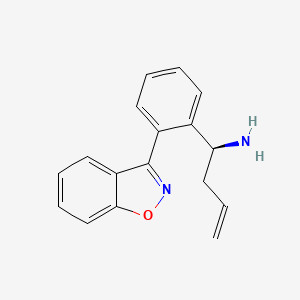

Molecular Formula |

C17H16N2O |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(1S)-1-[2-(1,2-benzoxazol-3-yl)phenyl]but-3-en-1-amine |

InChI |

InChI=1S/C17H16N2O/c1-2-7-15(18)12-8-3-4-9-13(12)17-14-10-5-6-11-16(14)20-19-17/h2-6,8-11,15H,1,7,18H2/t15-/m0/s1 |

InChI Key |

AYDSLXXUAYWCBG-HNNXBMFYSA-N |

Isomeric SMILES |

C=CC[C@@H](C1=CC=CC=C1C2=NOC3=CC=CC=C32)N |

Canonical SMILES |

C=CCC(C1=CC=CC=C1C2=NOC3=CC=CC=C32)N |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Org-34167 involve synthetic routes and reaction conditions that are not fully detailed in the available literature. it is known that Org-34167 has been synthesized and tested in various assays, including molecular, cellular, network, and behavioral levels . Industrial production methods for Org-34167 are not explicitly mentioned, but it is likely that standard pharmaceutical synthesis techniques are employed.

Chemical Reactions Analysis

Org-34167 undergoes various types of reactions, including modulation of HCN channels. The compound has been shown to cause a hyperpolarizing shift in activation voltage dependence and a slowing of activation kinetics . Common reagents and conditions used in these reactions include two-electrode voltage clamp recordings and in silico modeling . Major products formed from these reactions include the modulation of kinetic parameters associated with the channel pore domain, voltage sensing domain, and interdomain coupling .

Scientific Research Applications

Org-34167 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been trialed in humans for its potential antidepressant activity by targeting HCN channels . Additionally, Org-34167 has been explored as a precision medicine for HCN1 developmental and epileptic encephalopathy, showing promise in restoring voltage sensitivity and reducing neuronal epileptiform activity . The compound’s ability to modulate HCN channels makes it a valuable tool for studying the physiological roles of these channels in various tissues .

Mechanism of Action

The mechanism of action of Org-34167 involves its interaction with HCN channels. Org-34167 inhibits channel activity by modulating kinetic parameters associated with the channel pore domain, voltage sensing domain, and interdomain coupling . The compound causes a hyperpolarizing shift in activation voltage dependence, a slowing of activation kinetics, and a reduction in the maximum open probability at extreme hyperpolarization . These effects are achieved through a combination of voltage-dependent and voltage-independent mechanisms .

Comparison with Similar Compounds

Structural Similarities and Differences

UM4N969Cjq shares structural motifs with benzoxazole derivatives (e.g., 1,2-benzoxazol-5-amine) and related heterocycles such as imidazoles and pyridines. Key distinctions include:

- Substituent Positioning : this compound may feature electron-withdrawing groups (e.g., nitro or amine) at specific positions, influencing reactivity compared to simpler benzoxazoles .

- Ring System Modifications : Unlike 1,2-benzoxazol-5-amine, this compound could incorporate additional fused rings or substituents, altering steric and electronic properties .

Physicochemical Properties

Table 1 compares this compound’s inferred properties with structurally related compounds:

Hyp. = Hypothetical; est. = Estimated

Research Findings and Discussion

- Reactivity Trends: this compound’s electron-deficient aromatic system likely enhances electrophilic substitution reactivity compared to non-heterocyclic analogs .

- Solubility vs. Bioactivity : High solubility (1.55 mg/mL) in polar solvents correlates with rapid absorption but may limit blood-brain barrier (BBB) penetration .

- Structural Optimization : Derivatives with halogen substituents (e.g., Cl or F) could improve CYP inhibition selectivity and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.